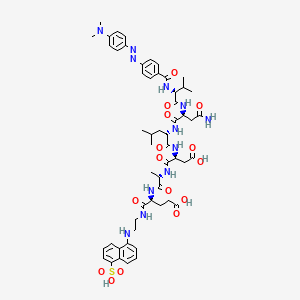

Dabcyl-vnldae-edans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H70N12O15S |

|---|---|

Molecular Weight |

1159.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |

InChI |

InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81)/t31-,39-,40-,41-,42-,47-/m0/s1 |

InChI Key |

YBRHPEQUVXBMEG-NQSBLRTJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Dabcyl and EDANS FRET Pair: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the widely used Förster Resonance Energy Transfer (FRET) pair, Dabcyl and EDANS. This guide provides quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.

The Core Principle: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1][2] Instead of the donor emitting a photon after excitation, it transfers its energy directly to the acceptor through dipole-dipole coupling.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance.[2] This strong distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in real-time.

The Dabcyl and EDANS pair is a classic example of a fluorophore-quencher system used in FRET-based assays.[2] In this partnership:

-

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the donor fluorophore. When excited by an appropriate wavelength of light, it has the potential to fluoresce.[2]

-

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as the acceptor , functioning as a "dark quencher."[2] It efficiently absorbs the energy transferred from EDANS but does not re-emit it as fluorescence, instead dissipating it as heat.[2]

The key to their function lies in the significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl.[3][4][5] This spectral overlap is a fundamental requirement for efficient FRET to occur.[3]

Caption: Principle of FRET with the Dabcyl-EDANS pair.

Quantitative Data

The efficiency and reliability of the Dabcyl-EDANS FRET pair are grounded in their specific photophysical properties. The following tables summarize the key quantitative data for these molecules.

Table 1: Spectral Properties of Dabcyl and EDANS

| Property | EDANS (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |

| Excitation Maximum (λex) | ~336-341 nm | Not Applicable (Quencher) | [2][3][4] |

| Emission Maximum (λem) | ~490-496 nm | Non-fluorescent | [3][4][5] |

| Absorption Maximum (λabs) | ~336 nm | ~453-472 nm | [3][4] |

| Molar Extinction Coefficient (ε) | Not consistently reported | ~32,000 M⁻¹cm⁻¹ at λmax | [2] |

| Stokes Shift | ~154 nm | Not Applicable | [5] |

Table 2: FRET Parameters for the Dabcyl-EDANS Pair

| Parameter | Value | Description | Reference(s) |

| Förster Distance (R₀) | 33 - 41 Å (3.3 - 4.1 nm) | The distance at which FRET efficiency is 50%. | [2] |

| Fluorescence Quantum Yield (ΦD) of EDANS | Reported as "high" | The ratio of photons emitted to photons absorbed. A specific numerical value is not consistently reported in the literature. | [2] |

| Quenching Efficiency | >95% in close proximity | The percentage of energy transfer from the donor to the quencher. | [2] |

| Fluorescence Enhancement Upon Cleavage | Up to 40-fold | The increase in fluorescence intensity after separation of the donor and quencher. | [2] |

Note on Förster Distance (R₀): The Förster distance is a critical parameter that characterizes the efficiency of a FRET pair. It is calculated using the following equation:

R₀⁶ = 8.79 × 10⁻²⁵ * J(λ) * n⁻⁴ * κ² * ΦD

Where:

-

J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

-

n is the refractive index of the medium.

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).

-

ΦD is the fluorescence quantum yield of the donor (EDANS).

Experimental Protocols

The Dabcyl-EDANS FRET pair is most commonly employed in assays to detect enzymatic activity, particularly of proteases. The general principle involves designing a peptide substrate that contains a cleavage site for the enzyme of interest, flanked by EDANS and Dabcyl. In the intact peptide, the close proximity of the two molecules results in efficient quenching of EDANS fluorescence. Upon enzymatic cleavage of the peptide, EDANS and Dabcyl are separated, leading to a measurable increase in fluorescence.

General Protocol for a Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a Dabcyl-EDANS labeled peptide substrate.

Materials:

-

Dabcyl-EDANS FRET peptide substrate: A custom-synthesized peptide containing the protease cleavage site of interest, with EDANS and Dabcyl conjugated to the N- and C-termini, respectively (or vice versa).

-

Protease: The purified enzyme of interest.

-

Assay Buffer: A buffer system that is optimal for the activity of the protease.

-

Inhibitor (optional): A known inhibitor of the protease to serve as a negative control.

-

Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

-

96-well black microplates: To minimize background fluorescence.

Procedure:

-

Reagent Preparation:

-

Reconstitute the Dabcyl-EDANS peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the protease in the assay buffer.

-

Prepare the inhibitor solution, if applicable.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the Dabcyl-EDANS peptide substrate to each well to a final concentration typically in the low micromolar range.

-

For inhibitor studies, add the inhibitor to the designated wells.

-

Include control wells:

-

No-enzyme control: Substrate and buffer only.

-

No-substrate control: Enzyme and buffer only.

-

Positive control (optional): A known active concentration of the enzyme.

-

Inhibitor control: Substrate, enzyme, and inhibitor.

-

-

-

Initiate the Reaction:

-

Add the protease dilutions to the appropriate wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every 1-5 minutes for 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial reaction velocity (slope of the linear portion of the curve) is proportional to the enzyme activity.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

-

Example: HIV-1 Protease Assay

A prominent application of the Dabcyl-EDANS pair is in the screening of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle.

Peptide Substrate Example: A commonly used substrate mimics a natural cleavage site of the HIV-1 protease, for instance: Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Glu(EDANS)-NH₂.

Specific Assay Conditions:

-

Assay Buffer: Typically a sodium acetate buffer at pH 4.7-5.5.

-

Substrate Concentration: 10-20 µM.

-

Enzyme Concentration: In the nanomolar range.

-

Incubation Temperature: 37°C.

The protocol would follow the general steps outlined above, with these specific conditions. This type of assay is highly amenable to high-throughput screening for the discovery of novel HIV-1 protease inhibitors.

Mandatory Visualizations

FRET Signaling Pathway

The following diagram illustrates the fundamental "off/on" signaling mechanism of a Dabcyl-EDANS FRET-based sensor upon interaction with a protease.

Caption: Signaling pathway of a protease-activated FRET sensor.

Experimental Workflow

The diagram below outlines the typical workflow for a high-throughput screening (HTS) campaign to identify protease inhibitors using the Dabcyl-EDANS FRET pair.

Caption: High-throughput screening workflow for protease inhibitors.

Conclusion

The Dabcyl and EDANS FRET pair remains a robust and versatile tool for researchers in various fields, particularly in drug discovery for the study of enzymatic activity. Its high quenching efficiency, significant fluorescence enhancement upon cleavage, and well-characterized spectral properties make it an ideal choice for developing sensitive and reliable assays. By understanding the core principles of FRET and following well-defined experimental protocols, researchers can effectively leverage this powerful technology to advance their scientific investigations.

References

- 1. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid]_富百科 [fluorescence.cn]

- 2. bachem.com [bachem.com]

- 3. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 4. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 5. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

An In-Depth Technical Guide to the Dabcyl-VNLDAE-EDANS Substrate for Caspase-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dabcyl-VNLDAE-EDANS substrate for the study of caspase-3, a key executioner enzyme in the apoptotic pathway. This document details the underlying principles of its application, experimental protocols, and relevant signaling pathways.

Introduction to Caspase-3 and Apoptosis

Caspase-3 is a critical cysteine-aspartic protease that plays a central role in the execution phase of apoptosis, or programmed cell death.[1] It is synthesized as an inactive zymogen, procaspase-3, and upon apoptotic signaling, it is cleaved and activated by initiator caspases, such as caspase-8 and caspase-9.[2] Activated caspase-3 then proceeds to cleave a broad spectrum of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Given its pivotal role, the detection and quantification of caspase-3 activity is a cornerstone of apoptosis research and a key biomarker in the evaluation of therapeutic agents.

The this compound Substrate: A FRET-Based Approach

The this compound substrate is a fluorogenic probe designed for the sensitive and continuous measurement of caspase-3 activity. It operates on the principle of Förster Resonance Energy Transfer (FRET). The substrate consists of a specific peptide sequence, VNLDAE, which is recognized by caspase-3. This peptide is flanked by two key molecules: a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

In the intact substrate, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission through FRET. Upon cleavage of the peptide linker by active caspase-3, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of substrate cleavage and, consequently, the activity of caspase-3.

Mechanism of Action

The fundamental principle of the assay is the distance-dependent transfer of energy from an excited donor fluorophore (EDANS) to an acceptor molecule (Dabcyl). When the two are in close proximity (typically 10-100 Å), the energy from the excited EDANS is non-radiatively transferred to Dabcyl, which then dissipates this energy as heat, resulting in low fluorescence. Caspase-3 recognizes and cleaves the peptide sequence, separating EDANS from Dabcyl. This separation disrupts FRET, and the EDANS molecule, upon excitation, now emits its characteristic fluorescence.

Quantitative Data

Spectral Properties of the Dabcyl-EDANS FRET Pair

The efficiency of FRET is highly dependent on the spectral overlap between the donor emission and the acceptor absorption spectra. The Dabcyl-EDANS pair is widely used due to its favorable spectral characteristics.

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) at λmax |

| EDANS | ~336-340 nm | ~490-500 nm | Not specified |

| Dabcyl | ~453-474 nm | Non-fluorescent | ~32,000 M⁻¹cm⁻¹ at 468 nm[3] |

Note: The exact spectral properties can vary slightly depending on the solvent and local molecular environment.

Kinetic Parameters of this compound for Caspase-3

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-DEVD-AMC | 9.7 ± 0.7 | 29.0 ± 0.9 | 3.0 x 10⁶ |

| This compound | Data not available | Data not available | Data not available |

The data for Ac-DEVD-AMC is sourced from a representative study and may vary.

Experimental Protocols

The following provides a generalized protocol for a caspase-3 activity assay using a FRET-based Dabcyl-EDANS peptide substrate. This protocol should be optimized for the specific experimental setup and cell or tissue type being used.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.

-

Recombinant Human Caspase-3 (Positive Control): Reconstitute according to the manufacturer's instructions.

-

Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO): Prepare a stock solution in DMSO.

Cell Lysate Preparation

-

Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control.

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

Caspase-3 Activity Assay

-

Prepare a reaction mixture in a 96-well black microplate. For each reaction, add:

-

50 µL of cell lysate (containing 50-200 µg of protein) or purified caspase-3.

-

Assay Buffer to a final volume of 90 µL.

-

For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at 37°C before adding the substrate.

-

-

Initiate the reaction by adding 10 µL of the this compound substrate, diluted in Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).

-

Immediately measure the fluorescence in a microplate reader with excitation at ~340 nm and emission at ~490 nm.

-

Continue to monitor the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.

Data Analysis

-

Plot the fluorescence intensity versus time.

-

The rate of the reaction is the initial slope of the linear portion of the curve.

-

To determine the specific activity, a standard curve can be generated using known concentrations of free EDANS.

Caspase-3 Signaling Pathways

Caspase-3 is activated through two primary pathways: the intrinsic and extrinsic apoptotic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which permeabilize the outer mitochondrial membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates effector caspases, including caspase-3.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL or TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate procaspase-8. Activated caspase-8 can then directly cleave and activate caspase-3.

Conclusion

The this compound substrate provides a valuable tool for the real-time monitoring of caspase-3 activity. Its FRET-based mechanism allows for a sensitive and continuous assay format, making it suitable for a wide range of applications in apoptosis research and drug discovery. While specific kinetic data for this particular substrate is not widely published, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. Researchers are encouraged to optimize the provided protocols for their specific experimental needs.

References

Protease Specificity of Dabcyl-Peptide-EDANS Substrates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with determining protease specificity using Dabcyl-peptide-EDANS fluorescence resonance energy transfer (FRET) substrates. This powerful tool is essential for basic research, drug discovery, and diagnostics, enabling the sensitive and continuous monitoring of protease activity.

Introduction to FRET-Based Protease Assays

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, signaling cascades, apoptosis, and viral replication. Their dysregulation is often implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Consequently, the accurate measurement of protease activity and the determination of their substrate specificity are paramount for understanding their biological roles and for the development of targeted therapeutics.

A widely adopted method for studying protease activity utilizes FRET, a mechanism describing energy transfer between two light-sensitive molecules. In the context of protease substrates, a peptide sequence containing a specific cleavage site is flanked by a donor fluorophore and an acceptor quencher molecule. The Dabcyl-peptide-EDANS system is a classic and effective FRET pair for this purpose.

The Principle:

-

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor.

-

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) serves as the non-fluorescent quencher.

In an intact peptide substrate, the close proximity of Dabcyl to EDANS allows for the efficient quenching of EDANS's fluorescence emission through FRET. Upon proteolytic cleavage of the peptide backbone by a specific protease, the donor and quencher are separated. This separation disrupts FRET, leading to a measurable increase in the fluorescence of EDANS. This fluorescence signal is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.

Quantitative Analysis of Protease Specificity

The specificity of a protease is determined by its preferential cleavage of certain amino acid sequences. By synthesizing a library of Dabcyl-peptide-EDANS substrates with varying peptide sequences, researchers can quantitatively assess the cleavage efficiency of a protease for each substrate. The key kinetic parameters used to define this efficiency are the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two parameters, kcat/Km , is the specificity constant and represents the most effective measure of an enzyme's catalytic efficiency for a given substrate.

Below are tables summarizing the kinetic constants for several important proteases with specific Dabcyl-peptide-EDANS substrates.

Table 1: Kinetic Parameters for Viral Proteases

| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| SARS-CoV Mpro | Dabcyl-KTSAVLQ-SGFRKME-Edans | 17 | 1.9 | 1.12 x 105 |

| HIV-1 Protease | RE(EDANS)SGIFLETSK(DABCYL)R | 15 | 7.4 | 4.93 x 105 |

Data compiled from publicly available research.[1][2]

Table 2: Kinetic Parameters for Caspases

| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | Ac-DEVD-AMC | - | - | 1.4 x 106 |

| Caspase-6 | Ac-VEID-AFC | 1300 | 0.023 | 1.8 x 101 |

| Caspase-6 | Lamin A (protein) | 1.1 | 0.003 | 2.7 x 103 |

*Note: While not Dabcyl-EDANS, these fluorogenic substrates (AMC and AFC) operate on a similar principle and are included for comparative purposes of caspase substrate specificity.[3] It is important to note that kinetic parameters can be influenced by the specific FRET pair used.

Table 3: Kinetic Parameters for Matrix Metalloproteinases (MMPs)

| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 200 | 0.06 | 300 |

| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 40 | 0.12 | 3000 |

| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2* | 200 | 0.08 | 400 |

*Note: This table features a Dnp/Trp FRET pair, which is commonly used for MMPs and illustrates the principle of determining specificity with fluorogenic peptides.[4]

Experimental Protocols

The following provides a generalized, detailed methodology for a continuous kinetic FRET-based protease assay using a Dabcyl-peptide-EDANS substrate. This protocol can be adapted for various proteases by optimizing buffer conditions, enzyme concentration, and substrate concentration.

3.1. Materials and Reagents

-

Purified protease of interest

-

Dabcyl-peptide-EDANS substrate specific to the protease

-

Assay Buffer (e.g., Tris-HCl, HEPES, MES with appropriate pH and additives like NaCl, CaCl2, EDTA, DTT, depending on the protease)

-

Enzyme Dilution Buffer (usually the same as the assay buffer, may contain stabilizing agents like BSA or glycerol)

-

Inhibitor stock solution (if screening for inhibitors)

-

96-well black, flat-bottom microplates (for fluorescence reading)

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for EDANS (Excitation: ~340 nm, Emission: ~490 nm)

3.2. General Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at the optimal temperature for the protease.

-

Dissolve the Dabcyl-peptide-EDANS substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration range for the assay. It is crucial to determine the Km of the substrate for the protease to work at an appropriate concentration (typically at or below the Km).

-

Prepare a stock solution of the purified protease in Enzyme Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

Design the plate layout to include wells for:

-

Blank (Assay Buffer and substrate, no enzyme)

-

Negative Control (Assay Buffer, substrate, and heat-inactivated enzyme or no enzyme)

-

Positive Control (Assay Buffer, substrate, and active enzyme)

-

Test Samples (Assay Buffer, substrate, active enzyme, and test compounds/inhibitors)

-

-

Add the appropriate volume of Assay Buffer to all wells.

-

Add the test compounds or vehicle control (e.g., DMSO) to the respective wells.

-

Add the substrate working solution to all wells.

-

Pre-incubate the plate at the optimal temperature for the protease for a few minutes to ensure temperature equilibrium.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the diluted protease to the appropriate wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity (RFU - Relative Fluorescence Units) at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The kinetic read mode is ideal for this.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity (RFU) versus time for each well.

-

Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the curve.

-

To determine Km and Vmax, perform the assay with a range of substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

Calculate kcat from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

-

For inhibitor screening, calculate the percent inhibition relative to the positive control.

-

Visualization of Relevant Pathways and Workflows

4.1. FRET-Based Protease Assay Workflow

The following diagram illustrates the general workflow for a FRET-based protease assay.

Caption: General workflow for a FRET-based protease assay.

4.2. Mechanism of Dabcyl-Peptide-EDANS Substrate Cleavage

This diagram illustrates the core principle of the FRET-based assay.

Caption: FRET mechanism of a Dabcyl-peptide-EDANS substrate.

4.3. Apoptosis Signaling Cascade Involving Caspase-3

Caspases are key mediators of apoptosis (programmed cell death). The following diagram shows a simplified signaling pathway leading to the activation of the effector caspase-3.

Caption: Apoptosis signaling cascade leading to caspase-3 activation.[5][6][7][8][9]

4.4. MMPs in Extracellular Matrix Remodeling

Matrix Metalloproteinases (MMPs) are crucial for the degradation and remodeling of the extracellular matrix (ECM), a process vital in development, wound healing, and disease progression.

Caption: Role of MMPs in extracellular matrix remodeling.[10][11][12][13][14]

Conclusion

Dabcyl-peptide-EDANS substrates provide a robust and sensitive platform for the quantitative analysis of protease specificity. The principles and protocols outlined in this guide offer a foundation for researchers to design and execute experiments aimed at elucidating the roles of proteases in health and disease. The ability to obtain detailed kinetic data is invaluable for the development of specific protease inhibitors, which hold significant promise as therapeutic agents for a wide range of human pathologies. As our understanding of the proteome and its regulation continues to expand, the application of such FRET-based technologies will undoubtedly remain a cornerstone of protease research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. apoptotic-pathways - Ask this paper | Bohrium [bohrium.com]

- 10. Extracellular matrix remodelling: the role of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix metalloproteinases and the regulation of tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]

The Dabcyl/EDANS FRET Pair: A Technical Guide to Spectral Overlap and Assay Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties and applications of the Dabcyl (quencher) and EDANS (fluorophore) Förster Resonance Energy Transfer (FRET) pair. This combination is a widely utilized tool in biochemical assays, particularly for monitoring enzymatic activity, due to its excellent spectral overlap and high quenching efficiency. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principles: Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher).[1] When the donor (in this case, EDANS) is excited by an external light source, it can transfer its excitation energy to the nearby acceptor (Dabcyl) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[2][3]

The efficiency of FRET is governed by several factors, including:

-

The distance between the donor and acceptor.

-

The spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[2]

-

The relative orientation of the donor and acceptor transition dipoles.

In the context of the Dabcyl-EDANS pair, EDANS serves as the fluorescent donor, and Dabcyl acts as a non-fluorescent "dark" quencher.[2] When in close proximity, the energy from the excited EDANS is efficiently transferred to Dabcyl and dissipated as heat, resulting in low fluorescence. If the link between the two molecules is cleaved, for instance by enzymatic activity, they diffuse apart, disrupting FRET and leading to a significant increase in the fluorescence of EDANS.[3]

Quantitative Spectral and FRET Data

The successful application of the Dabcyl-EDANS pair relies on their specific spectral characteristics. The following table summarizes the key quantitative data for these molecules.

| Parameter | EDANS (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |

| Excitation Maximum (λex) | ~336 - 341 nm | N/A (Quencher) | [2][3] |

| Emission Maximum (λem) | ~471 - 496 nm | N/A (Non-fluorescent) | [2] |

| Absorption Maximum (λabs) | ~336 nm | ~453 - 472 nm | [2][3] |

| Molar Extinction Coefficient (ε) | Not readily available; consult supplier documentation. | ~32,000 M⁻¹cm⁻¹ at 453 nm | |

| Förster Distance (R₀) | \multicolumn{2}{c | }{~33 Å (3.3 nm)} |

Key Signaling and Experimental Schematics

To visually represent the principles and workflows associated with the Dabcyl-EDANS FRET pair, the following diagrams have been generated using the DOT language.

Caption: FRET mechanism of Dabcyl-EDANS pair before and after enzymatic cleavage.

Caption: A typical experimental workflow for a FRET-based protease assay.

Caption: Key factors influencing the efficiency of Förster Resonance Energy Transfer.

Detailed Experimental Protocols

The following is a generalized protocol for a FRET-based protease assay using a Dabcyl-EDANS labeled peptide substrate. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.

Materials and Equipment:

-

Dabcyl-EDANS labeled peptide substrate specific to the protease of interest.

-

Purified protease enzyme.

-

Assay Buffer: The buffer composition should be optimized for the specific protease (e.g., Tris, HEPES, MES).

-

Microplate reader with fluorescence detection capabilities (excitation and emission filters for ~340 nm and ~490 nm, respectively).

-

Black, flat-bottom 96- or 384-well microplates.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve the lyophilized Dabcyl-EDANS peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C or as recommended by the supplier.

-

Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically.

-

-

Assay Setup:

-

Allow all reagents to equilibrate to the assay temperature.

-

To each well of the microplate, add the appropriate volume of assay buffer.

-

Add the working substrate solution to each well.

-

Include appropriate controls:

-

Negative Control (No Enzyme): Substrate in assay buffer without the enzyme to measure background fluorescence.

-

Positive Control (Cleaved Substrate - Optional): A fully cleaved substrate or free EDANS to determine the maximum fluorescence signal.

-

Inhibitor Control (if applicable): Substrate and enzyme in the presence of a known inhibitor.

-

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the diluted protease solution to each well (except for the negative control).

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

Plot the fluorescence intensity as a function of time.

-

The initial velocity (V₀) of the reaction can be determined from the initial linear portion of the curve.

-

Enzyme activity can be calculated based on the rate of increase in fluorescence and can be used to determine kinetic parameters such as Km and Vmax, or to assess the potency of inhibitors (IC₅₀).

-

Conclusion

The Dabcyl-EDANS FRET pair remains a robust and sensitive tool for researchers in various fields, particularly in drug discovery for the screening of protease inhibitors. The significant spectral overlap between the EDANS emission and Dabcyl absorption spectra results in efficient quenching and a high signal-to-noise ratio upon substrate cleavage. By understanding the core principles of FRET and following optimized experimental protocols, researchers can effectively leverage this powerful technology to gain valuable insights into enzyme kinetics and molecular interactions.

References

Dabcyl-vnldae-edans: Unraveling Its Role in Apoptosis Pathways - A Technical Guide

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for the molecule "Dabcyl-vnldae-edans" as a substrate for studying apoptosis pathways. The peptide sequence "VNLDAE" does not correspond to a known cleavage site for caspases or other proteases typically involved in apoptosis.

This technical guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways related to "this compound." It is possible that this molecule is a proprietary compound, a newly synthesized probe not yet described in published literature, or that the provided name contains a typographical error.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in studying apoptosis, this guide will focus on the principles and methodologies of using similar, well-established FRET-based protease substrates in apoptosis research. We will use the general structure "Dabcyl-peptide-EDANS" as a template to explain the core concepts, data interpretation, and experimental design relevant to this class of reagents.

Introduction to FRET-Based Substrates in Apoptosis Research

Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are central to the execution of the apoptotic program, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to monitor protease activity in real-time. In the context of apoptosis, FRET-based substrates are designed to be specifically recognized and cleaved by active caspases. A common design for these substrates involves a specific peptide sequence flanked by a fluorophore (donor) and a quencher (acceptor) molecule.

The Dabcyl-EDANS FRET Pair:

The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) pair is a classic and widely used donor-quencher combination in FRET-based protease assays.

-

EDANS (Donor Fluorophore): When excited by light of a specific wavelength, EDANS emits fluorescence at a longer wavelength.

-

Dabcyl (Quencher): Dabcyl absorbs the energy emitted by EDANS when they are in close proximity, preventing EDANS from fluorescing.

In an intact "Dabcyl-peptide-EDANS" substrate, the close proximity of Dabcyl and EDANS results in the quenching of EDANS's fluorescence. When a specific caspase cleaves the peptide linker, Dabcyl and EDANS are separated, leading to a significant increase in the fluorescence of EDANS. This increase in fluorescence is directly proportional to the activity of the target caspase.

The Critical Role of the Peptide Sequence

The specificity of a "Dabcyl-peptide-EDANS" substrate is determined by the amino acid sequence of the peptide linker. Caspases recognize and cleave specific tetrapeptide motifs. The nomenclature for these recognition sites is P4-P3-P2-P1, where cleavage occurs after the P1 aspartic acid residue.

Commonly Targeted Caspase Recognition Sequences:

| Caspase Target | Peptide Sequence (P4-P3-P2-P1) |

| Caspase-1 | Tyr-Val-Ala-Asp (YVAD) |

| Caspase-2 | Val-Asp-Val-Ala-Asp (VDVAD) |

| Caspase-3/7 | Asp-Glu-Val-Asp (DEVD) |

| Caspase-4/5 | Trp-Glu-His-Asp (WEHD) |

| Caspase-6 | Val-Glu-Ile-Asp (VEID) |

| Caspase-8 | Ile-Glu-Thr-Asp (IETD) |

| Caspase-9 | Leu-Glu-His-Asp (LEHD) |

The peptide sequence "VNLDAE" from the user's query does not match any of the canonical caspase recognition motifs. The P1 residue is Aspartic Acid (D), which is consistent with a caspase substrate. However, the P2-P4 residues (NLD) are not typical for known caspases. This further suggests that "this compound" is either not a standard caspase substrate or is designed for a different protease.

Experimental Design and Protocols

While a specific protocol for "this compound" cannot be provided, a general workflow for a caspase activity assay using a FRET-based substrate is outlined below. This protocol would need to be optimized for the specific enzyme and experimental conditions.

General Caspase Activity Assay Protocol

Materials:

-

Recombinant active caspase enzyme or cell lysate containing active caspases.

-

"Dabcyl-peptide-EDANS" substrate stock solution (typically in DMSO).

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

96-well black microplate.

-

Fluorescence microplate reader with appropriate excitation and emission filters for EDANS (Excitation: ~340 nm, Emission: ~490 nm).

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of the "Dabcyl-peptide-EDANS" substrate in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare serial dilutions of the caspase enzyme or cell lysate in assay buffer.

-

-

Set up the Assay Plate:

-

Add a fixed volume of the substrate working solution to each well of the 96-well plate.

-

Include appropriate controls:

-

Blank: Substrate in assay buffer only (to measure background fluorescence).

-

Negative Control: Substrate with heat-inactivated enzyme or lysate from untreated cells.

-

Positive Control (for inhibitor screening): Substrate and active enzyme with a known caspase inhibitor.

-

-

-

Initiate the Reaction:

-

Add the caspase enzyme or cell lysate to the wells containing the substrate.

-

Mix gently by pipetting.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for EDANS.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

-

For enzyme kinetics, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

Experimental Workflow for Caspase Activity Assay

Caption: A generalized workflow for a caspase activity assay using a FRET-based substrate.

Apoptosis Signaling Pathways

Caspases are activated through two main pathways: the intrinsic and extrinsic pathways. FRET-based substrates can be used to monitor the activation of key caspases in both pathways.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-proteolysis. Active caspase-8 then directly activates downstream executioner caspases, such as caspase-3.

Caption: The extrinsic apoptosis signaling pathway leading to caspase activation.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is activated, and active caspase-9 then cleaves and activates executioner caspases like caspase-3.

Caption: The intrinsic (mitochondrial) apoptosis signaling pathway.

Conclusion

While the specific reagent "this compound" remains uncharacterized in the public domain, the principles of using Dabcyl-EDANS FRET-based substrates are well-established and provide a powerful tool for studying apoptosis. The specificity of these substrates is dictated by the peptide sequence, which should be carefully chosen to target the caspase of interest. By following standardized experimental protocols and understanding the underlying signaling pathways, researchers can effectively utilize this class of reagents to quantify caspase activity and investigate the mechanisms of apoptosis in various biological systems, which is crucial for advancing our understanding of diseases and developing novel therapeutics. Researchers encountering the "this compound" substrate are advised to seek direct information from its source regarding its target protease and optimal usage conditions.

A Technical Guide to the Core Principles of Fluorogenic Caspase Substrate Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles underpinning the design of fluorogenic caspase substrates. These molecular tools are indispensable for the sensitive and specific detection of caspase activity, a hallmark of apoptosis or programmed cell death. Understanding these core principles is crucial for researchers and professionals involved in drug discovery, toxicology, and the broader study of cellular signaling pathways.

Introduction to Caspases and Their Substrates

Caspases are a family of cysteine-dependent aspartate-specific proteases that play critical roles in apoptosis and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[3][4] Once activated, caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[5][6]

The substrate specificity of caspases is primarily determined by a four to five amino acid sequence (denoted P4-P3-P2-P1) immediately upstream of the cleavage site, with cleavage occurring after the P1 aspartic acid residue.[5][6] This specificity is a cornerstone of fluorogenic substrate design, allowing for the development of probes tailored to individual caspases.

Core Principles of Fluorogenic Substrate Design

The fundamental principle of a fluorogenic caspase substrate is the linkage of a caspase-specific peptide sequence to a fluorophore, whose signal is initially quenched. Upon cleavage of the peptide by an active caspase, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[7][8]

The Recognition Sequence: Specificity is Key

The heart of the substrate is the peptide sequence recognized by the target caspase. The design of this sequence is paramount for achieving specificity and minimizing cross-reactivity with other proteases.[1] Different caspases exhibit distinct preferences for the amino acids at the P4, P3, and P2 positions. For instance, the canonical recognition sequence for caspase-3 and -7 is DEVD (Asp-Glu-Val-Asp).[3][5]

The Fluorophore: The Reporting Group

The choice of fluorophore is critical and depends on the desired spectral properties, sensitivity, and experimental setup. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110).[9][10] R110-based substrates are generally more sensitive but may have a narrower dynamic range.[10]

The Quenching Mechanism: Keeping the Signal Off

Fluorescence quenching is the process that renders the intact substrate non-fluorescent. The two primary mechanisms employed in fluorogenic caspase substrates are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT).[7][11]

-

FRET (Förster Resonance Energy Transfer): In FRET-based probes, a donor fluorophore and an acceptor quencher molecule are in close proximity. When the donor is excited, it transfers its energy non-radiatively to the acceptor, preventing the donor from fluorescing.[11][12] Cleavage of the intervening peptide separates the donor and acceptor, restoring fluorescence.[8]

-

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[11][13] Upon cleavage, this complex is disrupted, and the fluorophore is released, allowing it to fluoresce.

Data Presentation: A Comparative Overview

Quantitative data is essential for selecting the appropriate substrate for a given application. The following tables summarize key parameters for common caspase substrates.

Table 1: Caspase Recognition Sequences

| Caspase Target(s) | Peptide Sequence (P4-P1) | Reference(s) |

| Caspase-1, 4 | YVAD | [9] |

| Caspase-1, 5 | WEHD | [1] |

| Caspase-2 | VDVAD | [9][14] |

| Caspase-3, 7 | DEVD | [3][5][9] |

| Caspase-6 | VEID | [3][9] |

| Caspase-8 | IETD | [3][9] |

| Caspase-9 | LEHD | [3] |

| Caspase-10 | AEVD | [1] |

| Granzyme B | AAD | [9] |

| Generic Caspase | Aspartic acid | [9] |

Note: Substrate specificity can overlap between caspases.[1]

Table 2: Spectral Properties of Common Fluorophores and Quenchers

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reference(s) |

| Fluorophores | |||

| AMC (7-amino-4-methylcoumarin) | 342 | 441 | [9] |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~380 | ~500 | [5] |

| R110 (rhodamine 110) | 496 | 520 | [9] |

| Quenchers | |||

| DABCYL | ~474 (Abs) | N/A | [7] |

| QSY® 7 | ~660 (Abs) | N/A | |

| Black Hole Quencher® 1 (BHQ-1) | ~534 (Abs) | N/A | |

| Black Hole Quencher® 2 (BHQ-2) | ~579 (Abs) | N/A |

Abs = Absorption Maximum

Table 3: Kinetic Constants for Selected Caspase Substrates

| Caspase | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference(s) |

| Caspase-1 | WEHD-AMC | 15 ± 2 | - | - | [15] |

| Caspase-1 | WEHD-MCA | 93 ± 19 | - | - | [15] |

| Caspase-1 | WEHDG-MCA | 21 ± 6 | - | - | [15] |

| Caspase-1 | WEHDA-MCA | 151 ± 37 | - | - | [15] |

| Caspase-3 | Ac-DEVD-AFC | - | - | - | [5] |

| Caspase-6 | Ac-VEID-AFC | 14.7 | 15.6 | 1.06 x 106 | [16] |

| Caspase-6 | Lamin A (full-length) | 0.013 | 2.1 | 1.62 x 108 | [16] |

Note: Kinetic constants can vary depending on assay conditions.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data.

General Caspase Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (treated and untreated controls)

-

Chilled Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[17]

-

Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC for caspase-3/7)[17]

-

2x Caspase Cleavage Buffer (e.g., 0.2M HEPES pH 7.5; 20% sucrose or PEG; 0.2% CHAPS)[17]

-

Dithiothreitol (DTT)

-

96-well microplate (black or white, flat-bottomed)

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptotic stimulus. Include an untreated control group.[18]

-

Cell Lysis:

-

For adherent cells, wash with cold PBS, then add chilled cell lysis buffer.[17][18]

-

For suspension cells, pellet by centrifugation, wash with cold PBS, and resuspend in chilled cell lysis buffer.[17][18]

-

Centrifuge the lysate at high speed (e.g., ~12,000 x g) for 10 minutes at 4°C to pellet insoluble material.[17]

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.[17]

-

Assay Reaction:

-

Prepare a master reaction mix on ice. For each reaction, combine 2x caspase cleavage buffer, the fluorogenic substrate (e.g., to a final concentration of 50 µM), and DTT (e.g., to a final concentration of 10 mM).[17][18]

-

Add a standardized amount of cell lysate to each well of the 96-well plate.

-

Add the master reaction mix to each well to initiate the reaction.[17]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot.[17]

-

Normalize the activity to the protein concentration of the lysate.

-

Caspase Signaling Pathways

Fluorogenic substrates are used to probe the activity of caspases within their signaling cascades. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3 and -7.

Conclusion

The design of fluorogenic caspase substrates is a mature yet evolving field. A thorough understanding of the principles of peptide recognition, fluorophore chemistry, and quenching mechanisms is essential for the successful application of these powerful tools in apoptosis research and drug development. By carefully considering the factors outlined in this guide, researchers can select and utilize the most appropriate substrates to generate robust and meaningful data on caspase activity.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Reprogramming Caspase-7 Specificity by Regio-Specific Mutations and Selection Provides Alternate Solutions for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - FI [thermofisher.com]

- 10. Caspases | AAT Bioquest [aatbio.com]

- 11. Elucidating the Quenching Mechanism in Carbon Dot-Metal Interactions–Designing Sensitive and Selective Optical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 13. What is the difference between static quenching and FRET? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 14. pnas.org [pnas.org]

- 15. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Dabcyl-KTSAVLQSGFRKME-Edans: A FRET-Based Substrate for SARS-CoV Protease Activity and Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Dabcyl-KTSAVLQSGFRKME-Edans, a critical tool for the study of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This substrate is instrumental in high-throughput screening of potential inhibitors and for conducting detailed kinetic studies of the enzyme, which is essential for the viral life cycle.

Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)

The Dabcyl-KTSAVLQSGFRKME-Edans peptide is an internally quenched fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide sequence, KTSAVLQSGFRKME, is flanked by a Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group, which acts as a quencher, and an Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) group, which is a fluorophore.[1][2]

In its intact state, the close proximity of Dabcyl to Edans results in the quenching of the Edans fluorescence emission.[2] The SARS-CoV 3CL protease recognizes and cleaves the peptide sequence between the glutamine (Q) and serine (S) residues.[2][3] This cleavage event separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity.[2] The rate of this increase is directly proportional to the enzymatic activity of the 3CL protease.[2]

Quantitative Kinetic Parameters

The Dabcyl-KTSAVLQSGFRKME-Edans substrate has been characterized with both SARS-CoV and SARS-CoV-2 3CL proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme-substrate interaction. Below is a summary of reported kinetic values. It is important to note that variations in experimental conditions can lead to differences in these reported values.[4]

| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |

| SARS-CoV 3CLpro | 17 ± 4 | 1.9 ± 0.1 | 0.11 | [5] |

| SARS-CoV 3CLpro | 17 | 1.9 | Not Reported | [1] |

| SARS-CoV-2 3CLpro | 10.5 ± 3.2 | 2.2 ± 0.3 | 0.21 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline a general protocol for a FRET-based cleavage assay using Dabcyl-KTSAVLQSGFRKME-Edans.

Materials

-

Purified recombinant SARS-CoV or SARS-CoV-2 3CL protease[2]

-

Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0)[5][6] or 50 mM sodium phosphate, 150 mM NaCl (pH 8)[8]

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate and test compounds[9]

-

Microplate reader with fluorescence detection capabilities[5][6]

-

Test compounds (inhibitors) dissolved in DMSO

Assay for Protease Activity and Inhibition

-

Preparation of Reagents:

-

Prepare a stock solution of the Dabcyl-KTSAVLQSGFRKME-Edans substrate in DMSO. A typical stock concentration is 20 mM.[9]

-

Dilute the substrate in assay buffer to the desired working concentration. A common working concentration is 20-50 µM.[3]

-

Dilute the 3CL protease in assay buffer to the desired final concentration. A typical concentration for kinetic measurements is in the nanomolar range (e.g., 35-100 nM).[6][10]

-

For inhibitor screening, prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the different concentrations of the test compounds.[10]

-

Add the 3CL protease solution to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[10][12]

-

Initiate the enzymatic reaction by adding the substrate solution to each well.[8][10]

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Monitor the increase in fluorescence over time. The excitation and emission wavelengths for the Edans fluorophore are typically around 336-360 nm and 455-538 nm, respectively.[5][6][13]

-

The initial reaction rates are determined from the linear portion of the fluorescence versus time curves.

-

-

Data Analysis:

-

For kinetic parameter determination, plot the initial rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[5]

-

For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

FRET-Based Protease Assay Workflow

Caption: Workflow of the FRET-based assay for SARS-CoV 3CL protease.

Signaling Pathway of Inhibition

Caption: Logical pathway of SARS-CoV 3CL protease inhibition.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. 3CL Protease, Untagged (SARS-CoV-2) Assay Kit - BPS Bioscience [bioscience.co.uk]

- 3. ubpbio.com [ubpbio.com]

- 4. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]

- 8. infermieristicamente.it [infermieristicamente.it]

- 9. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]

- 10. journals.asm.org [journals.asm.org]

- 11. criver.com [criver.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Ubpbio A FRET-based fluorogenic substrate of 3L-like protease (3CLPro) | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Dabcyl-vnldae-edans FRET Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and the Dabcyl-EDANS pair is a well-established donor-quencher system for FRET-based assays. This document provides detailed application notes and protocols for the use of the Dabcyl-vnldae-edans FRET peptide, a fluorogenic substrate designed for the detection and characterization of specific protease activity. When the peptide is intact, the fluorescence of EDANS (the fluorophore) is quenched by Dabcyl (the quencher) due to their close proximity. Upon enzymatic cleavage of the peptide sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.

Spectral Properties

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra. The Dabcyl-EDANS pair exhibits excellent spectral overlap, making it a highly efficient quenching system.

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) | Molar Extinction Coefficient (ε) at λmax |

| EDANS | ~336-341 nm[1][2][3] | ~471-490 nm[1][2] | ~336 nm[1] | Not specified in search results |

| Dabcyl | Not applicable | Not applicable | ~453-472 nm[1][2][4] | 32,000 M⁻¹cm⁻¹ at 453 nm[4] |

Note: The exact spectral properties can be influenced by the solvent and local environment.

FRET Mechanism and Experimental Principle

The fundamental principle of a protease assay using the this compound substrate is the disruption of FRET upon peptide cleavage.

Caption: FRET mechanism in a Dabcyl-EDANS labeled peptide.

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring protease activity using the this compound substrate. Specific parameters such as enzyme and substrate concentrations, and incubation times should be optimized for each specific protease.

Materials:

-

This compound peptide substrate

-

Protease of interest

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts or detergents)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the protease in an appropriate buffer.

-

Prepare the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add the this compound substrate to each well to reach the final desired concentration.

-

Include control wells:

-

No-enzyme control: Substrate and assay buffer only.

-

No-substrate control: Enzyme and assay buffer only.

-

Positive control (optional): A known activator of the protease.

-

Inhibitor control (for screening): Substrate, enzyme, and a known inhibitor.

-

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding the protease to the appropriate wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

-

Monitor the increase in fluorescence intensity over time. Data can be collected in kinetic mode.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from the experimental values.

-

The initial rate of the reaction (V₀) can be determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition.

-

Caption: Workflow for a typical protease assay using a FRET substrate.

Applications in Research and Drug Development

The this compound FRET peptide and similar constructs are valuable tools in various research and drug development applications:

-

Enzyme Characterization: Determination of kinetic parameters such as Kₘ and kcat for a specific protease.

-

High-Throughput Screening (HTS): Screening of compound libraries to identify potential protease inhibitors.[2] The high signal-to-noise ratio of the Dabcyl-EDANS pair is advantageous for HTS.

-

Protease Specificity Studies: Investigating the substrate specificity of different proteases by designing various peptide sequences.[2]

-

Real-time Monitoring of Enzymatic Activity: Continuous monitoring of protease activity allows for detailed kinetic analysis.[2]

Considerations and Optimization

-

Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. It is crucial to work within a substrate concentration range where this effect is negligible.

-

Photostability: While generally stable, prolonged exposure to high-intensity light can lead to photobleaching of the fluorophore.

-

Environmental Sensitivity: The fluorescence of EDANS can be sensitive to environmental factors such as pH and solvent polarity. It is important to maintain consistent buffer conditions throughout the experiment.

-

Assay Miniaturization: The assay can be adapted to 384-well or 1536-well formats for HTS, but reagent dispensing and mixing become more critical.

By following these guidelines and protocols, researchers can effectively utilize the this compound FRET peptide for sensitive and reliable measurement of protease activity.

References

Application Notes and Protocols for Dabcyl-vnldae-edans in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for utilizing the fluorogenic peptide substrate, Dabcyl-vnldae-edans, in a 96-well plate format for the measurement of protease activity, with a particular focus on β-secretase (BACE1). This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is in close proximity to the quencher moiety, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid). This proximity allows for the non-radiative transfer of energy from the excited EDANS to Dabcyl, resulting in minimal fluorescence emission. Upon enzymatic cleavage of the peptide backbone, the EDANS and Dabcyl groups are separated, disrupting FRET and leading to a quantifiable increase in fluorescence intensity. This assay is a valuable tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.

Principle of the Assay

The this compound peptide contains a specific cleavage site for certain proteases. The EDANS fluorophore and the Dabcyl quencher are positioned on opposite sides of this cleavage site.

-

Intact Substrate: When the substrate is intact, excitation of the EDANS molecule results in energy transfer to the nearby Dabcyl quencher, and consequently, the fluorescence of EDANS is suppressed.

-

Enzymatic Cleavage: In the presence of a specific protease, the peptide bond is hydrolyzed. This cleavage separates the EDANS fluorophore from the Dabcyl quencher.

-

Signal Generation: The separation of the donor and acceptor molecules eliminates the quenching effect. As a result, upon excitation, the EDANS molecule emits its characteristic fluorescence, and the increase in fluorescence intensity is directly proportional to the enzymatic activity.

Data Presentation

The following table summarizes the key quantitative data and recommended parameters for the assay.

| Parameter | Recommended Value | Notes |

| Excitation Wavelength | 340 - 350 nm | Optimal wavelength may vary slightly depending on the instrument. |

| Emission Wavelength | 490 - 500 nm | A spectral scan is recommended to determine the precise emission maximum. |

| Plate Type | Black, opaque 96-well plates | Minimizes background fluorescence and well-to-well crosstalk. |

| Substrate Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| Final Substrate Concentration | 5 - 20 µM | Optimal concentration should be determined experimentally (around the Kₘ value). |

| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the duration of the assay. |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | This is a common buffer for BACE1 activity. Buffer composition may need optimization for other proteases. |

| Reaction Volume | 100 - 200 µL | |

| Incubation Temperature | 37°C or Room Temperature | Should be kept constant throughout the experiment. |

| Incubation Time | 30 - 60 minutes (Endpoint) or continuous (Kinetic) | For kinetic assays, readings should be taken every 1-5 minutes. |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare the buffer and adjust the pH to 4.5. Filter sterilize and store at 4°C.

-

Substrate Stock Solution (1 mM): Dissolve the this compound peptide in 100% DMSO to make a 1 mM stock solution. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., the assay buffer). The concentration should be determined based on the specific activity of the enzyme. Store aliquots at -80°C.

-

Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution.

Assay Procedure (96-Well Plate)

This protocol is for a total reaction volume of 100 µL. Adjust volumes proportionally for different total volumes.

-

Prepare Working Solutions:

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., for a 10 µM final concentration, prepare a 2X working solution of 20 µM).

-

Enzyme Working Solution: Thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold assay buffer. The optimal concentration should result in a linear increase in fluorescence over the desired time course.

-

Inhibitor Working Solutions (if applicable): Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

-

Plate Setup:

-

Use a black, opaque 96-well plate.

-

Design the plate layout to include wells for:

-

Blank (No Enzyme): 50 µL of assay buffer + 50 µL of substrate working solution.

-

Positive Control (No Inhibitor): 50 µL of enzyme working solution + 50 µL of substrate working solution.

-

Test Wells (with Inhibitor): 50 µL of enzyme working solution + X µL of inhibitor working solution + (50-X) µL of substrate working solution.

-

It is recommended to perform all measurements in triplicate.

-

-

-

Assay Execution:

-

Add 50 µL of the appropriate solutions (assay buffer for blank, enzyme working solution for positive control and test wells) to the wells.

-

If testing inhibitors, add the desired volume of the inhibitor working solution to the test wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells. Mix gently by pipetting or by using a plate shaker for 30 seconds.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Kinetic Assay: Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 or 60 minutes), protected from light. After incubation, measure the final fluorescence intensity.

-

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Kinetic Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Enzyme activity is proportional to the calculated V₀.

-

-

Inhibitor Analysis:

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ of positive control)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualization

Application Notes and Protocols for Measuring Caspase-2 Activity in Cell Lysates with Dabcyl-VNLDAE-EDANS

For Researchers, Scientists, and Drug Development Professionals

Introduction